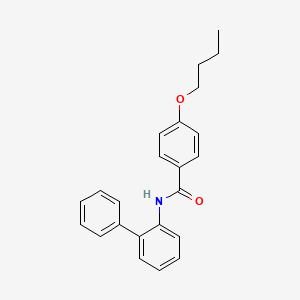![molecular formula C19H19N3O2 B5055141 ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate CAS No. 6142-34-3](/img/structure/B5055141.png)
ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
作用機序
The mechanism of action of Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, which is required for the proper functioning of the cell. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated when a cell becomes damaged or dysfunctional.
Biochemical and Physiological Effects:
Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate has been shown to exhibit potent biochemical and physiological effects. Studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and disrupt the microtubule network in cancer cells. Additionally, this compound has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
実験室実験の利点と制限
One of the primary advantages of Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate is its potent anticancer activity, which makes it a promising candidate for further development as an anticancer agent. Additionally, this compound exhibits low toxicity in normal cells, which is a significant advantage over other anticancer agents that exhibit high toxicity in normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the study of Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate. One of the primary directions is the further development of this compound as an anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as drug delivery and imaging.
合成法
The synthesis of Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate involves the reaction of 3-methyl aniline with phthalic anhydride in the presence of acetic anhydride. The resulting product is then treated with ethyl chloroacetate to obtain the final product. This method has been optimized to yield a high purity product with a yield of 85%.
特性
IUPAC Name |
ethyl 2-[4-(3-methylanilino)phthalazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-18(23)12-17-15-9-4-5-10-16(15)19(22-21-17)20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPANBPTOSYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387370 |
Source


|
| Record name | (4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6142-34-3 |
Source


|
| Record name | (4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5055058.png)

![2-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055076.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5055084.png)


![N-(3,4-dichlorophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055108.png)
![1-(4-bromophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055112.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5055115.png)
![2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5055116.png)



